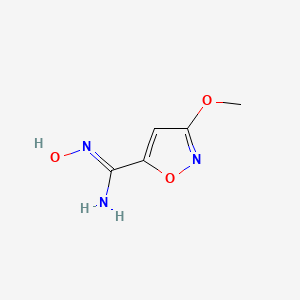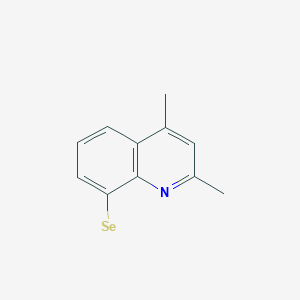
2,4-Dimethylquinoline-8-selenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylquinoline-8-selenol is an organoselenium compound that features a quinoline ring substituted with methyl groups at the 2 and 4 positions and a selenol group at the 8 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylquinoline-8-selenol typically involves the introduction of selenium into a pre-formed 2,4-dimethylquinoline scaffold. One common method is the reaction of 2,4-dimethylquinoline with selenium reagents under controlled conditions. For instance, the reaction can be carried out using sodium selenide (Na2Se) in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethylquinoline-8-selenol can undergo various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methyl groups and the selenol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenol group can yield selenoxide or selenone, while substitution reactions can introduce various functional groups into the quinoline ring .
Applications De Recherche Scientifique
2,4-Dimethylquinoline-8-selenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2,4-Dimethylquinoline-8-selenol involves its interaction with various molecular targets. The selenol group can act as a nucleophile, participating in redox reactions and potentially modulating biological pathways. The quinoline ring can interact with enzymes and receptors, influencing their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,4-Dimethylquinoline: Lacks the selenol group but shares the quinoline scaffold.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a selenol group at the 8 position.
2,4-Diphenylquinoline: Features phenyl groups instead of methyl groups at the 2 and 4 positions.
Uniqueness: 2,4-Dimethylquinoline-8-selenol is unique due to the presence of the selenol group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
478960-97-3 |
|---|---|
Formule moléculaire |
C11H10NSe |
Poids moléculaire |
235.17 g/mol |
InChI |
InChI=1S/C11H10NSe/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6H,1-2H3 |
Clé InChI |
SSJPKPKFQMBTIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=CC=C2[Se])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




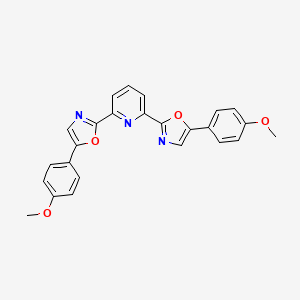
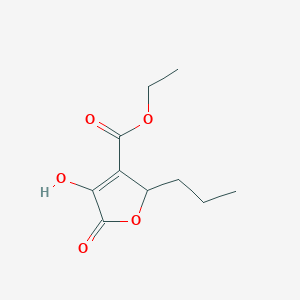
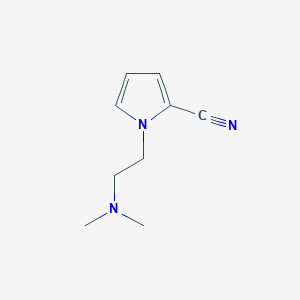
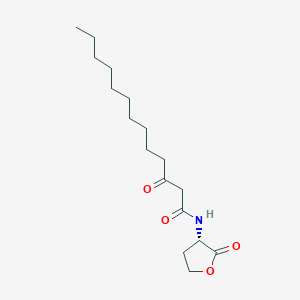
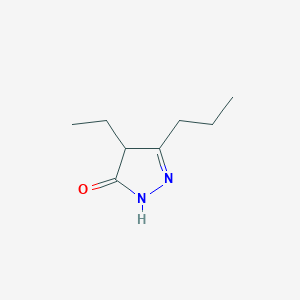
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
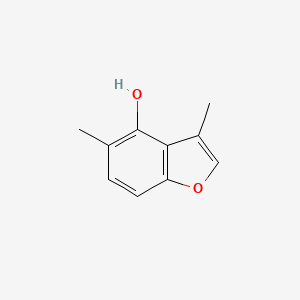
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)
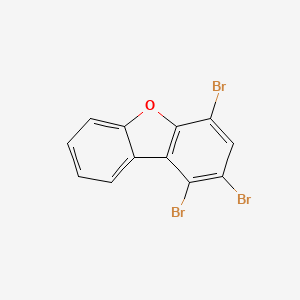
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
